molecular formula C24H23IN4O4S B11651919 (6Z)-2-ethyl-5-imino-6-{3-iodo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-2-ethyl-5-imino-6-{3-iodo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11651919
M. Wt: 590.4 g/mol
InChI Key: SGFWIAOGMGHMJL-KRKDOYDSSA-N
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Description

(6Z)-2-ETHYL-5-IMINO-6-({3-IODO-5-METHOXY-4-[2-(3-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound that belongs to the class of thiadiazolo[3,2-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-2-ETHYL-5-IMINO-6-({3-IODO-5-METHOXY-4-[2-(3-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multiple steps:

    Formation of the Thiadiazole Ring: This can be achieved by cyclization reactions involving appropriate precursors such as thiosemicarbazides and α-haloketones.

    Substitution Reactions: Introduction of the iodo, methoxy, and phenoxy groups can be done through electrophilic aromatic substitution reactions.

    Condensation Reactions: The final step involves the condensation of the intermediate with an aldehyde or ketone to form the imino and methylene groups.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethyl groups.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The aromatic rings can undergo further substitution reactions, introducing new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology

In biological research, the compound may be studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine

Medicinal chemistry applications include the investigation of the compound as a potential drug candidate for various diseases, such as cancer, due to its unique structural features.

Industry

In the industrial sector, the compound may be used in the development of new polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of (6Z)-2-ETHYL-5-IMINO-6-({3-IODO-5-METHOXY-4-[2-(3-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE likely involves interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Thiadiazolo[3,2-a]pyrimidines: These compounds share the core structure and may have similar biological activities.

    Iodo-substituted Aromatics: Compounds with iodine substituents often exhibit unique reactivity and biological properties.

    Methoxy-substituted Aromatics: These compounds are known for their electron-donating properties and influence on reactivity.

Uniqueness

The uniqueness of (6Z)-2-ETHYL-5-IMINO-6-({3-IODO-5-METHOXY-4-[2-(3-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE lies in its combination of functional groups and structural features, which confer specific reactivity and potential biological activities not found in other similar compounds.

Properties

Molecular Formula

C24H23IN4O4S

Molecular Weight

590.4 g/mol

IUPAC Name

(6Z)-2-ethyl-5-imino-6-[[3-iodo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]phenyl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C24H23IN4O4S/c1-4-20-28-29-22(26)17(23(30)27-24(29)34-20)11-15-12-18(25)21(19(13-15)31-3)33-9-8-32-16-7-5-6-14(2)10-16/h5-7,10-13,26H,4,8-9H2,1-3H3/b17-11-,26-22?

InChI Key

SGFWIAOGMGHMJL-KRKDOYDSSA-N

Isomeric SMILES

CCC1=NN2C(=N)/C(=C/C3=CC(=C(C(=C3)I)OCCOC4=CC=CC(=C4)C)OC)/C(=O)N=C2S1

Canonical SMILES

CCC1=NN2C(=N)C(=CC3=CC(=C(C(=C3)I)OCCOC4=CC=CC(=C4)C)OC)C(=O)N=C2S1

Origin of Product

United States

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